1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate
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Overview
Description
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate is an organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate typically involves multi-step organic reactions. One common method involves the esterification of 1-(4-methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethanol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and requires heating under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate.
Reduction: Formation of 1-(4-methoxyphenyl)-2-hydroxy-2-(pyridin-4-yl)ethyl benzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate
- 1-(4-Methoxyphenyl)-2-hydroxy-2-(pyridin-4-yl)ethyl benzoate
- 1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-3-yl)ethyl benzoate
Uniqueness
1-(4-Methoxyphenyl)-2-oxo-2-(pyridin-4-yl)ethyl benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
87532-37-4 |
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Molecular Formula |
C21H17NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2-oxo-2-pyridin-4-ylethyl] benzoate |
InChI |
InChI=1S/C21H17NO4/c1-25-18-9-7-16(8-10-18)20(19(23)15-11-13-22-14-12-15)26-21(24)17-5-3-2-4-6-17/h2-14,20H,1H3 |
InChI Key |
ZXPMFJVPTAPSNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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